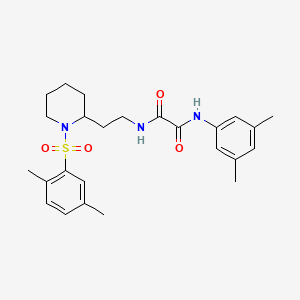

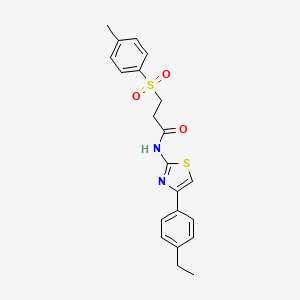

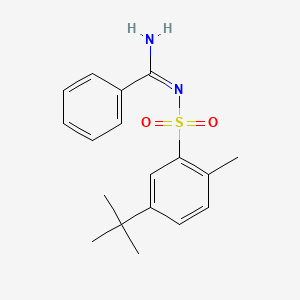

N1-(3,5-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

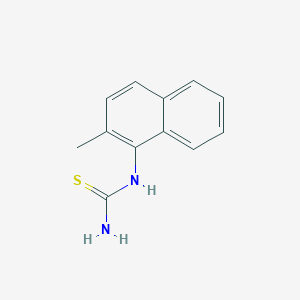

N1-(3,5-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that likely exhibits a complex structure with multiple functional groups. It contains a piperidine ring, which is a common motif in medicinal chemistry, and sulfonyl groups that are often used to increase the solubility and metabolic stability of pharmaceuticals. The presence of oxalamide suggests potential for hydrogen bonding, which could affect its binding to biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multiple steps, including the use of sulfonyl chlorides and carboxylate esters as starting materials. For instance, the synthesis of N-substituted derivatives of piperidinyl-oxadiazoles and piperidinyl-sulfonamides typically involves initial formation of a piperidine carboxylate or carbohydrazide, followed by cyclization and subsequent substitution reactions . The synthesis of the compound would likely follow a similar multi-step process, with careful pH control and the use of polar aprotic solvents such as DMF being crucial for the success of the reaction .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The sulfonyl group attached to the piperidine ring is a strong electron-withdrawing group, which could influence the electronic distribution within the molecule. The dimethylphenyl groups add steric bulk, which may affect the compound's ability to interact with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and methoxylation. The presence of N-acyl and N-sulfonyl groups can affect the reactivity of the piperidine nitrogen, as seen in the anodic methoxylation of piperidine derivatives . The oxalamide moiety could also participate in condensation reactions, potentially leading to the formation of larger, more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The sulfonyl group is known to improve water solubility, while the piperidine ring can contribute to the basicity of the molecule. The presence of multiple aromatic rings may increase the compound's hydrophobicity, affecting its solubility in organic solvents. The oxalamide group is expected to form hydrogen bonds, which could influence the compound's melting point and boiling point .

Aplicaciones Científicas De Investigación

Synthesis and Drug Development

Heterocyclic Derivatives for Alzheimer’s Treatment : A study explored the synthesis of new heterocyclic derivatives, including those with piperidinyl and sulfonyl groups, evaluating their potential as drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), highlighting their potential in therapeutic applications for neurodegenerative diseases (Rehman et al., 2018).

5-HT1D Receptor Agonist Properties : Another research focused on novel compounds, including those with sulfonyl and piperidinyl groups, examining their agonist activity at 5-HT1D receptors. This study is pivotal for understanding the therapeutic potential of such compounds in treating migraines or psychiatric disorders (Barf et al., 1996).

Synthesis and Biological Evaluation

- Oxadiazole Bearing Compounds : Research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides demonstrated their screening against butyrylcholinesterase (BChE) enzyme. This signifies the relevance of sulfonyl and piperidinyl groups in developing inhibitors for enzymes linked to neurodegenerative disorders (Khalid et al., 2016).

Chemical Synthesis Techniques

- Copper-Catalyzed Coupling Reactions : A study on the coupling of terminal alkynes with aryl halides using Cu/Oxalic Diamide highlighted advanced synthesis techniques that could be applicable for constructing complex molecules, including those with dimethylphenyl and sulfonyl piperidinyl components (Chen et al., 2023).

Propiedades

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17-8-9-20(4)23(16-17)33(31,32)28-12-6-5-7-22(28)10-11-26-24(29)25(30)27-21-14-18(2)13-19(3)15-21/h8-9,13-16,22H,5-7,10-12H2,1-4H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJOANYHMVCQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)